molecular formula C19H24N2 B8318776 (2R,5R)-1,5-Dibenzyl-2-methylpiperazine

(2R,5R)-1,5-Dibenzyl-2-methylpiperazine

Cat. No.: B8318776
M. Wt: 280.4 g/mol
InChI Key: RGENJEAVFLOLIB-VQIMIIECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5R)-1,5-Dibenzyl-2-methylpiperazine is a chiral piperazine derivative characterized by its stereospecific configuration at the 2- and 5-positions of the piperazine ring. The compound features two benzyl groups at the 1- and 5-nitrogen atoms and a methyl substituent at the 2-position.

Properties

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

(2R,5R)-1,5-dibenzyl-2-methylpiperazine

InChI

InChI=1S/C19H24N2/c1-16-13-20-19(12-17-8-4-2-5-9-17)15-21(16)14-18-10-6-3-7-11-18/h2-11,16,19-20H,12-15H2,1H3/t16-,19-/m1/s1

InChI Key

RGENJEAVFLOLIB-VQIMIIECSA-N

Isomeric SMILES

C[C@@H]1CN[C@@H](CN1CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CC1CNC(CN1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives exhibit diverse pharmacological activities depending on substituent patterns, stereochemistry, and aromatic group modifications. Below is a detailed comparison of (2R,5R)-1,5-Dibenzyl-2-methylpiperazine with related compounds:

Substituent Position and Stereochemistry

  • (2R,5S)-1-Benzyl-2,5-dimethylpiperazine dihydrochloride ():
    • Differs in stereochemistry (2R,5S vs. 2R,5R) and substitution pattern (one benzyl vs. two benzyl groups).
    • The diastereomeric relationship impacts solubility and crystal packing, as seen in hydrochloride salts .
  • Lacks stereochemical complexity, simplifying synthesis but reducing enantioselective activity .

Arylpiperazine Analogues

  • Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) (): BZP and TFMPP are monosubstituted piperazines with aryl groups. The trifluoromethyl group in TFMPP increases metabolic stability and serotonin receptor affinity .

Piperazine-Thiadiazole Hybrids

  • 1-Substituted-benzyl-4-(5-nitroaryl-thiadiazol-2-yl)piperazines ():
    • Feature a thiadiazole ring conjugated to the piperazine, enhancing π-π stacking and electron-withdrawing effects.
    • The absence of a thiadiazole group in the target compound reduces planarity but may improve bioavailability .

Disubstituted Piperazines

  • 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-1,2-dithiol-3-one) ():
    • Contains sulfur-rich dithiolone groups, enabling redox activity and metal chelation.
    • The target compound’s benzyl and methyl groups prioritize hydrophobic interactions over redox behavior .

Structural and Pharmacological Implications

Stereochemical Influence

The (2R,5R) configuration induces a specific spatial arrangement of substituents, as demonstrated in crystal structures of related compounds (e.g., ). This conformation may optimize binding to chiral receptors, such as dopamine or serotonin subtypes, which are sensitive to stereochemistry .

Data Table: Key Comparisons

Compound Substituents Stereochemistry Key Features Reference
This compound 1,5-dibenzyl, 2-methyl 2R,5R High steric bulk; chiral receptor targeting
(2R,5S)-1-Benzyl-2,5-dimethylpiperazine 1-benzyl, 2,5-dimethyl 2R,5S Diastereomer with altered solubility; hydrochloride salt stability
1-(3-Trifluoromethylphenyl)piperazine 3-CF3-phenyl N/A Enhanced metabolic stability; serotonin receptor agonist
5-(4-(2-Trifluoromethylphenyl)piperazin-1-yl)pentanamide Trifluoromethylphenyl, pentanamide N/A Hybrid structure with improved CNS penetration
1-(2,5-Dichloro-benzyl)-2-methylpiperazine 2,5-dichlorobenzyl, 2-methyl N/A Halogen-bonding capability; simplified synthesis

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